molecular formula C11H11K2NO5 B179170 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt CAS No. 100750-38-7

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt

Cat. No.: B179170
CAS No.: 100750-38-7
M. Wt: 315.4 g/mol
InChI Key: PTIZVYIFECEJPB-UHFFFAOYSA-L
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Description

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is a compound known for its utility in organic synthesis. It is also referred to as this compound. This compound has a molecular formula of C11H11K2NO5 and a molecular weight of 315.41 g/mol. It is commonly used as a building block in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt typically involves the reaction of 2-hydroxy-3-phenylpropanoic acid with potassium hydroxide and a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired dipotassium salt. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays and as a chelating agent for metal ions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The compound interacts with metal ions, forming stable complexes that can inhibit or activate specific enzymes and proteins. This chelating property is crucial in its applications in medicine and biochemistry.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial and research applications

Uniqueness

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is unique due to its specific structure, which allows for selective chelation of metal ions and its utility in organic synthesis. Unlike EDTA and NTA, this compound has additional functional groups that enable a broader range of chemical reactions and applications .

Properties

IUPAC Name

dipotassium;3-(carboxylatomethylamino)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5.2K/c13-8(14)6-12-9(10(15)11(16)17)7-4-2-1-3-5-7;;/h1-5,9-10,12,15H,6H2,(H,13,14)(H,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIZVYIFECEJPB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)[O-])O)NCC(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11K2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549423
Record name Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100750-38-7
Record name Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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